2-Chlorothiazolo[4,5-b]pyridine
Overview
Description
2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry. The compound is known for its diverse pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor properties .
Mechanism of Action
Target of Action
2-Chlorothiazolo[4,5-b]pyridine is a biologically relevant purine bioisostere . It has been reported to interact with a wide range of receptor targets . .
Mode of Action
It is known that the compound interacts with its targets, leading to a variety of pharmacological effects .
Biochemical Pathways
The compound is known to exhibit a broad spectrum of pharmacological activities, suggesting that it may affect multiple pathways .
Result of Action
This compound has been reported to possess a broad spectrum of pharmacological activities. It exhibits high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Biochemical Analysis
Biochemical Properties
2-Chlorothiazolo[4,5-b]pyridine has been reported to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction proceeds through a two-stage process, first forming an intermediate, which then undergoes cyclization to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chlorothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Its anti-inflammatory and antitumor activities make it a candidate for drug development.
Industry: It is used in the development of herbicides and other agrochemicals
Comparison with Similar Compounds
2-Chlorothiazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridine: Lacks the chlorine substituent but shares similar pharmacological activities.
Thiazolo[5,4-b]pyridine: A different isomer with distinct chemical properties and biological activities.
Thiazole and Pyridine Derivatives: These compounds share the core structures but differ in their functional groups and overall reactivity
The uniqueness of this compound lies in its specific combination of a thiazole and pyridine ring with a chlorine substituent, which imparts unique reactivity and biological activity.
Biological Activity
2-Chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, antitumor, anti-inflammatory, and enzyme inhibitory effects.
Chemical Structure and Properties
This compound belongs to the thiazolo[4,5-b]pyridine family, characterized by a thiazole ring fused to a pyridine ring. The presence of the chlorine atom at the 2-position enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolo[4,5-b]pyridine exhibit significant antimicrobial properties. For instance:
- A study evaluated several derivatives for their antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with some compounds showing a minimum inhibitory concentration (MIC) as low as 0.21 μM .
- Molecular docking studies revealed that these compounds interact effectively with bacterial targets such as DNA gyrase, forming crucial hydrogen bonds that contribute to their antibacterial efficacy .
Antitumor Activity
The antitumor potential of this compound has been explored in various cancer cell lines:
- A series of thiazolo[4,5-b]pyridine derivatives demonstrated promising cytotoxic effects against six different cancer cell lines, outperforming standard drugs like CHS-828 in some cases .
- The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the thiazole and pyridine rings significantly influence antitumor activity, suggesting pathways for further drug development .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazolo[4,5-b]pyridine derivatives were assessed using in vivo models:
- In a carrageenan-induced rat paw edema model, certain derivatives exhibited anti-inflammatory activity comparable to ibuprofen, indicating their potential for therapeutic use in inflammatory diseases .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes:
- Notably, one derivative demonstrated potent inhibition of PI3Kα with an IC50 of 3.6 nM, highlighting its potential in targeting signaling pathways involved in cancer progression .
Case Studies and Research Findings
Properties
IUPAC Name |
2-chloro-[1,3]thiazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZXVRUWGEPQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679963 | |
Record name | 2-Chloro[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152170-30-4 | |
Record name | 2-Chlorothiazolo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152170-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro[1,3]thiazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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